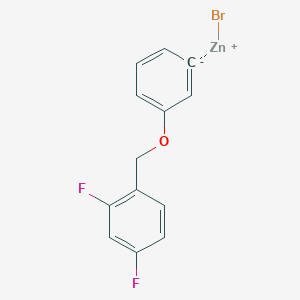
3-(2',4'-DifluorobenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(2’,4’-Difluorobenzyloxy)bromobenzene with zinc dust in the presence of a catalyst such as nickel or palladium. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of 3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The compound readily participates in nucleophilic substitution reactions, particularly in cross-coupling reactions such as Negishi coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Phenols, quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Applications De Recherche Scientifique
3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It plays a role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which 3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including oxidative addition, reductive elimination, and transmetalation. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2’,4’-Difluorobenzyloxy)phenylmagnesium bromide
- 3-(2’,4’-Difluorobenzyloxy)phenylboronic acid
- 3-(2’,4’-Difluorobenzyloxy)phenylstannane
Uniqueness
Compared to similar compounds, 3-(2’,4’-Difluorobenzyloxy)phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the difluorobenzyloxy group enhances its stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);2,4-difluoro-1-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
RFZKFDVBHHGURB-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)OCC2=C(C=C(C=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)
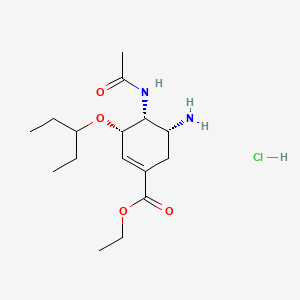
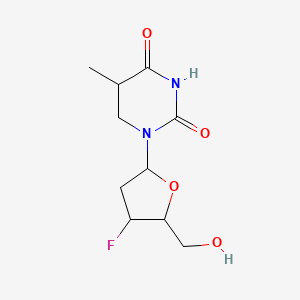

![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
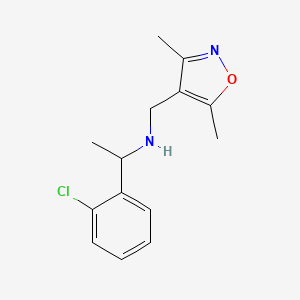
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
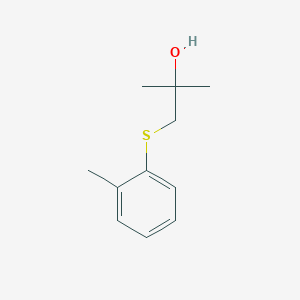
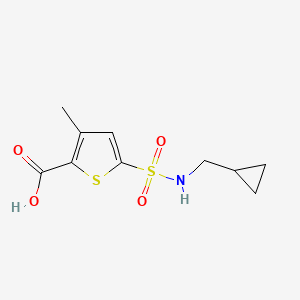
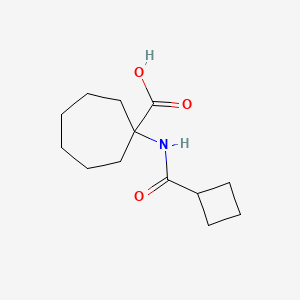

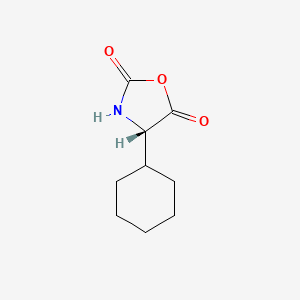
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
